Cfda-AM

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

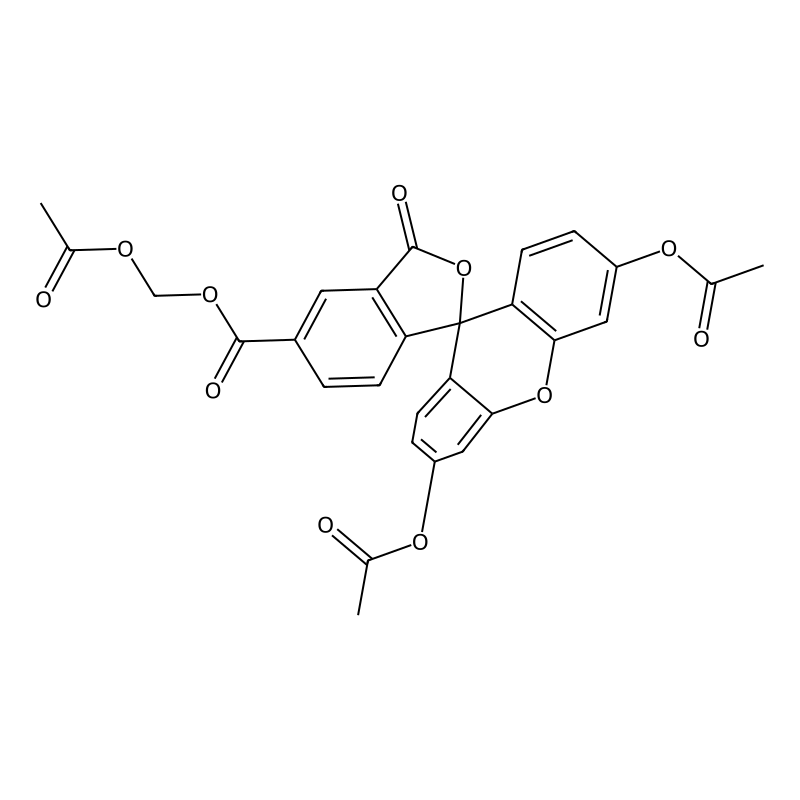

5-Carboxyfluorescein diacetate, acetoxymethyl ester, commonly referred to as Cfda-AM, is a synthetic fluorescent probe widely used in biological research. This compound is characterized by its ability to permeate cell membranes due to its hydrophobic nature. Once inside the cell, it undergoes hydrolysis by intracellular esterases, converting it into 5-carboxyfluorescein, which is highly fluorescent and hydrophilic. The chemical formula for Cfda-AM is C28H20O11, with a molecular weight of approximately 520.4 g/mol .

Cfda-AM exploits the presence of functional esterases within live cells. These enzymes are essential for various cellular processes. The ability of live cells to cleave the ester linkages in Cfda-AM indicates their metabolic activity and intact cellular machinery []. Conversely, dead or damaged cells lack functional esterases and cannot convert Cfda-AM to the fluorescent form, allowing for their distinction through fluorescence microscopy or flow cytometry [].

Cfda-AM is generally considered a safe compound for research purposes when handled according to proper protocols []. However, some safety considerations include:

- Potential irritation: It may cause irritation to skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) when handling [].

- Light sensitivity: The compound is light-sensitive and can degrade over time with exposure to light. Store in a dark container [].

- Disposal: Follow proper disposal procedures for organic waste according to institutional guidelines [].

Cell Viability Assay:

Cfda-AM is cell-permeant, meaning it can easily pass through cell membranes. Once inside living cells, intracellular esterases cleave the molecule, removing the acetoxymethyl ester group. This conversion results in a fluorescent molecule called 5-carboxyfluorescein (CF). Since CF cannot readily pass through intact cell membranes, only living cells with active esterase activity will accumulate the fluorescent signal, allowing researchers to visually distinguish and quantify viable cells using fluorescence microscopy or flow cytometry []. This application is particularly valuable in:

- Toxicity studies: Evaluating the effects of various compounds on cell survival by measuring the number of CF-positive cells.

- Monitoring cell proliferation: Tracking the growth of cells in culture by analyzing changes in CF fluorescence over time [].

- Assessing the efficacy of therapeutic interventions: Measuring the impact of drugs or treatments on cell viability using Cfda-AM staining [].

Cell Membrane Integrity Assay:

Cfda-AM's ability to only penetrate cells with intact membranes makes it useful for assessing membrane integrity. If the cell membrane is compromised, the molecule cannot enter the cell, and no fluorescence will be observed. This application is used in:

- Studying the effects of various stressors: Evaluating how different conditions, such as heat shock or exposure to toxins, affect cell membrane integrity.

- Monitoring cell death: Differentiating between different cell death pathways, such as apoptosis (programmed cell death) and necrosis (accidental cell death), based on the presence or absence of Cfda-AM staining [].

The primary chemical reaction involving Cfda-AM is its hydrolysis into 5-carboxyfluorescein. This reaction can be summarized as follows:

- Hydrolysis Reaction:

This reaction is facilitated by nonspecific esterases present in the cytoplasm of cells, leading to the release of a strongly fluorescent compound that can be utilized for various imaging and detection applications .

Cfda-AM exhibits significant biological activity due to its ability to serve as a non-selective substrate for esterases. Upon hydrolysis, the resultant 5-carboxyfluorescein can be used to:

- Monitor cellular activity: The fluorescence intensity correlates with the number of viable cells.

- Assess intracellular pH: The compound can act as a pH indicator within cellular environments.

- Track cellular processes: It is useful in studies involving cell proliferation and apoptosis due to its fluorescent properties .

The synthesis of Cfda-AM involves several steps:

- Starting Materials: The synthesis typically begins with 5-carboxyfluorescein.

- Acetylation: The hydroxyl groups on the carboxyfluorescein are acetylated using acetic anhydride or acetyl chloride under basic conditions.

- Purification: The product is purified through column chromatography to yield pure Cfda-AM.

This synthetic route allows for high yields of the compound, which can be stored and used in various experimental setups .

Cfda-AM has diverse applications in biological and biochemical research:

- Cell Viability Assays: It is extensively used to assess cell viability and proliferation.

- Fluorescence Microscopy: The compound serves as a fluorescent marker in microscopy techniques.

- Drug Development: It aids in evaluating drug effects on cellular functions by monitoring changes in fluorescence intensity.

- Intracellular Tracking: Researchers utilize it for tracking cellular processes such as migration and differentiation .

Interaction studies involving Cfda-AM focus on its behavior within cellular environments. These studies often assess:

- Cellular Uptake Mechanisms: Understanding how cells internalize Cfda-AM can inform on membrane permeability and transport mechanisms.

- Fluorescence Dynamics: Investigating how fluorescence changes under different physiological conditions provides insights into cellular health and function.

Such studies are crucial for optimizing the use of Cfda-AM in various experimental contexts .

Several compounds share similarities with Cfda-AM, primarily in their structure and applications as fluorescent probes. Below are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Carboxyfluorescein diacetate | Ester functional groups | Hydrolyzed product of Cfda-AM; used for similar assays |

| 6-Carboxyfluorescein diacetate | Ester functional groups | Different position of carboxyl group; useful for pH measurements |

| 5-(and-6)-Carboxy-2',7'-dichlorofluorescein | Similar fluorophore structure | Lower pKa; suitable for acidic environment detection |

| Calcein AM | Ester functional groups | Stronger fluorescence; used for viability assays |

Cfda-AM stands out due to its specific hydrolysis pathway and resultant product's strong fluorescence properties, making it particularly valuable for live-cell imaging applications .